molecular formula C11H18N2O3 B14326186 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-

2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-

Cat. No.: B14326186
M. Wt: 226.27 g/mol
InChI Key: ROGVKRGZPOHIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- is a bicyclic diketopiperazine derivative featuring a spiro-fused cyclopentane ring and two nitrogen atoms at positions 2 and 6. The 2-(2-hydroxyethyl) substituent introduces a hydroxyl group, enhancing hydrophilicity compared to alkyl-substituted analogs.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecane-1,3-dione

InChI

InChI=1S/C11H18N2O3/c14-7-6-13-9(15)2-4-11(10(13)16)3-1-5-12-8-11/h12,14H,1-8H2

InChI Key

ROGVKRGZPOHIQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)N(C2=O)CCO)CNC1

Origin of Product

United States

Preparation Methods

2,8-Diazaspiro[4.5]decane-1,3-dione derivatives are bicyclic lactams characterized by a spiro junction at the C5 position, conferring rigidity and stereochemical diversity. The 2-(2-hydroxyethyl) substituent enhances solubility and provides a handle for further derivatization, making this scaffold valuable in pharmaceutical chemistry for kinase inhibition and neurotransmitter modulation. Synthetic routes must address challenges such as regioselective cyclization, stereocontrol, and the introduction of polar functional groups without compromising ring stability.

Multi-Step Synthesis via Chloroacetyl Chloride Intermediate

Reaction Sequence and Optimization

A four-step synthesis starting from 3-((benzylamino)methyl)oxetane-3-ol (compound 1) is detailed in patent CN113214290A. The pathway involves:

  • N-Alkylation with Chloroacetyl Chloride : Compound 1 reacts with chloroacetyl chloride in dichloromethane/triethylamine at ≤10°C to form compound 2 (45% yield after purification).
  • Intramolecular Cyclization : Using sodium hydride in tetrahydrofuran under argon, compound 2 undergoes cyclization to yield compound 3 (62% yield).
  • Reductive Amination : Lithium aluminum hydride reduces the amide group of compound 3 in tetrahydrofuran, producing compound 4 (58% yield).
  • Catalytic Hydrogenation : Palladium-on-carbon catalyzes hydrogenation (50 psi H₂, 30°C, 12 hours) to remove the benzyl protecting group, yielding 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5, 74% yield).
Table 1: Reaction Conditions and Yields for Multi-Step Synthesis
Step Reaction Base/Solvent Temperature Time (h) Yield (%)
1 N-Alkylation Triethylamine/CH₂Cl₂ ≤10°C 16 45
2 Cyclization NaH/THF 0°C→RT 4 62
3 Reduction LiAlH₄/THF Reflux 2 58
4 Hydrogenation Pd/C, H₂/EtOAc 30°C 12 74

Aza-Henry Reaction and Cyclization Approach

Stereoselective Spirocycle Formation

Hernández-Ibáñez et al. demonstrated the synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones via an aza-Henry reaction between N-tert-butanesulfinyl aldimines and ethyl 4-nitrobutanoate. Key steps include:

  • Aza-Henry Reaction : Nitrobutanoate addition to aldimines at −78°C in dichloromethane, yielding β-nitro amines with >95% diastereomeric excess.
  • Cyclization : Acidic removal of the sulfinyl group (HCl/MeOH) followed by spontaneous lactamization forms the spiro framework (68–82% yield over two steps).
Table 2: Yields and Diastereoselectivity in Aza-Henry/Cyclization
Entry R Group Aza-Henry Yield (%) Cyclization Yield (%) Overall Yield (%)
1 i-Bu 85 91 77
2 Ph(CH₂)₂ 78 88 69
3 Me(CH₂)₇ 82 71 58

Introducing the 2-Hydroxyethyl Group

To incorporate the 2-hydroxyethyl moiety, ethyl 4-nitrobutanoate could be replaced with a nitro ester containing a protected hydroxyl group (e.g., tert-butyldimethylsilyl ether). Post-cyclization deprotection (e.g., tetrabutylammonium fluoride) would unveil the hydroxyethyl substituent. This approach maintains stereocontrol while enabling late-stage functionalization.

Catalytic Hydrogenation and Protecting Group Strategies

Hydrogenolytic Deprotection

Patent WO2018087602A1 highlights catalytic hydrogenation (20–100 psi H₂, 20–50°C) for removing benzyl and tert-butoxycarbonyl (Boc) groups from diazaspiro intermediates. For hydroxyethyl-containing compounds, hydrogenation must be conducted in aprotic solvents (e.g., ethyl acetate) to prevent ether cleavage. Adding acetic acid as an activator increases reaction rates by protonating the amine intermediate.

Protecting Group Compatibility

The hydroxyethyl group’s polarity necessitates protection during synthesis. Benzyl ethers are suitable for hydrogenolytic deprotection, while silyl ethers (e.g., TBS) offer stability under basic conditions. For example, in aza-Henry reactions, a TBS-protected hydroxyethyl group would survive the acidic cyclization step, enabling subsequent fluoride-mediated deprotection.

Resolution of Enantiomers and Chiral Synthesis

Diastereomeric Salt Formation

WO2018087602A1 resolves racemic 2,8-diazaspiro[4.5]decane derivatives using 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid. The process involves:

  • Salt Formation : Mixing the racemic amine with the chiral acid in ethanol/THF (3:1) at 30°C.
  • Crystallization : Seeding with enantiopure salt induces preferential crystallization (78.55% enantiomeric excess).
  • Recrystallization : Repeated crystallization in heptane/THF improves purity to >99% ee.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2,8-Diazaspiro[4.5]decane Synthesis
Method Steps Total Yield (%) Stereocontrol Functional Group Tolerance
Multi-Step Alkylation 4 20–30 Low Moderate (Boc compatible)
Aza-Henry/Cyclization 2 50–70 High High (silyl protected)
Catalytic Hydrogenation 1 70–85 None Low (sensitive to ethers)

The aza-Henry approach offers superior efficiency and stereocontrol, whereas hydrogenation is optimal for deprotection but limited in functional group compatibility.

Chemical Reactions Analysis

Types of Reactions: 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols .

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Properties
Target Compound* 2-(2-hydroxyethyl) C₁₀H₁₆N₂O₃ 212.25 (est.) Not reported Enhanced hydrophilicity due to -OH group
2-Ethyl- (BO51079) 2-ethyl C₁₀H₁₆N₂O₂ 196.24 Viscous oil Lipophilic; used in research
2-Methoxy-, HCl (CAS 117281-08-0) 2-methoxy, HCl salt C₉H₁₅ClN₂O₃ 234.68 Solid Improved stability via salt formation
2-Ethyl-8-methyl- (CAS 3576-73-6) 2-ethyl, 8-methyl C₁₁H₁₈N₂O₂ 210.27 Not reported Steric hindrance from methyl group
8-Benzyl- () 8-benzyl C₁₅H₁₈N₂O₂ 258.32 Solid Lipophilic; precursor for hydrogenation

*Estimated molecular weight based on structural similarity.

Key Observations:
  • Hydrophilicity : The 2-(2-hydroxyethyl) substituent likely increases aqueous solubility compared to ethyl or benzyl analogs, which are more lipophilic .
  • Stability : Salt forms (e.g., hydrochloride in ) improve stability and crystallinity, critical for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives, including the 2-(2-hydroxyethyl) substituent?

  • Methodological Answer : A common approach involves microwave-assisted Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) to introduce aryl/heteroaryl groups at specific positions. For example, coupling 8-(3-bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decane-1,3-dione with boronic esters in acetonitrile/sodium carbonate under microwave irradiation (120°C, 60 min) yields derivatives with >70% efficiency .
  • Key Steps :

Debenzylation of intermediates using hydrogenolysis (H₂/Pd(OH)₂/C, acetic acid, ethanol).

Purification via SCX-2 ion-exchange chromatography .

Q. How can the purity and structural integrity of 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives be validated?

  • Methodological Answer :
  • Analytical Techniques :
  • LC-MS (method C, ESI): Retention time (~2.37 min) and mass-to-charge ratio (e.g., m/z 422/424 [M+H]⁺) confirm molecular weight .
  • ¹H/¹³C NMR : Characteristic signals (e.g., δ 1.41 ppm for spirocyclic protons, δ 181.6 ppm for carbonyl carbons) verify spirocyclic backbone integrity .
  • Purity Assessment :
  • HPLC with UV detection (e.g., 98% purity at 254 nm) .

Advanced Research Questions

Q. What strategies are effective for optimizing the pharmacokinetic properties of 2,8-Diazaspiro[4.5]decane-1,3-dione-based compounds?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 2-hydroxyethyl group with tert-butyl carbamates (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) to enhance metabolic stability .
  • Solubility Enhancement : Introduce polar groups (e.g., 3-fluoropyrrolidine hydrochloride) via SNAr reactions in NMP/triethylamine at 220°C .
  • In Vivo Testing : Use rodent models to assess oral bioavailability (e.g., compound 81 in WNT pathway inhibitors showed 76% yield and nM-level IC₅₀ values) .

Q. How do structural modifications at the 2-position (e.g., 2-hydroxyethyl vs. methyl) impact biological activity?

  • Methodological Answer :
  • Case Study :
  • 2-Hydroxyethyl : Enhances hydrogen-bonding potential, improving target binding (e.g., 8-(3-chloro-5-arylpyridin-4-yl) derivatives showed improved inhibition of WNT signaling ).
  • 2-Methyl : Reduces polarity, increasing blood-brain barrier permeability (e.g., 8-methyl analogs in CNS-targeted agents) .
  • SAR Analysis :
  • Use docking studies (PDB: 5Y8 ligand) to map interactions with residues in enzymatic pockets .

Conflict Resolution in Data

Q. How should discrepancies in reported molecular weights (e.g., 190.67 vs. 234.68) be addressed?

  • Methodological Answer :
  • Source Verification : Cross-check CAS numbers (e.g., 832710-65-3 vs. 117281-08-0) to distinguish between hydrochloride salts (higher MW due to Cl⁻) and free bases .
  • Analytical Validation : Use high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., ESI-HRMS for C₈H₁₅ClN₂O: calcd 190.087, found 190.087) .

Experimental Design Considerations

Q. What precautions are necessary when handling 2,8-Diazaspiro[4.5]decane-1,3-dione derivatives in aqueous conditions?

  • Methodological Answer :
  • Hydrolysis Risk : Avoid prolonged exposure to basic aqueous solutions (pH >9) to prevent lactam ring opening.
  • Storage : Store under inert gas (Ar/N₂) at RT, as hydrochloride salts are hygroscopic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.